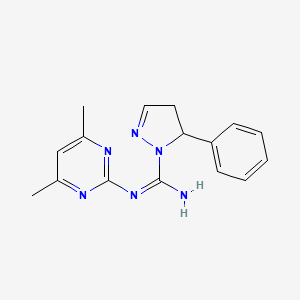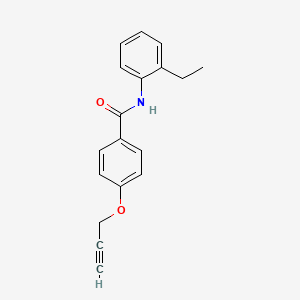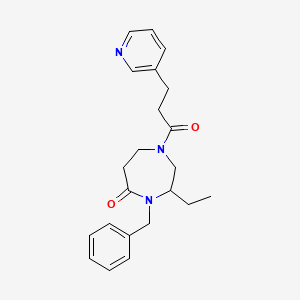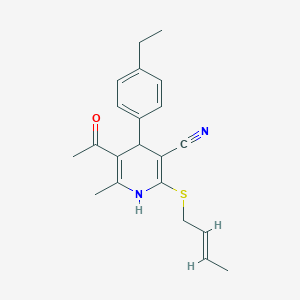![molecular formula C14H14N2O2S B5432246 N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5432246.png)
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound targets the B-cell receptor signaling pathway, which is essential for the survival of certain types of cancer cells. By inhibiting this pathway, this compound can induce apoptosis (cell death) in cancer cells, leading to their eventual elimination.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis. This compound has also been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and survival. These effects make this compound a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor, meaning that it targets specific signaling pathways without affecting other cellular processes. This compound is also relatively easy to synthesize and purify, making it suitable for use in large-scale experiments. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not yet been extensively studied in humans, so its safety profile is not well understood.
Future Directions
There are several future directions for the study of N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide. One potential area of research is the development of new cancer therapies that incorporate this compound. This compound has shown promising results in preclinical studies, and may be effective against a wide range of cancer types. Another area of research is the study of this compound's mechanism of action. By understanding how this compound works, researchers may be able to identify new targets for cancer therapy. Finally, the safety and efficacy of this compound in humans needs to be further studied in clinical trials, which will be an important step in the development of new cancer treatments.
Synthesis Methods
The synthesis of N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-methylacetanilide with thionyl chloride to form 4-methylthiophenol. This intermediate is then reacted with 2-bromoacetophenone to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-[2-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other cancer treatments. This compound has also been shown to be effective against cancer cells that are resistant to other treatments, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(2-acetamido-4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-5-6-11(12(8-9)15-10(2)17)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIDLGSIMATSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,3aR*,7aR*)-1-(morpholin-4-ylsulfonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5432169.png)

![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylpropanamide](/img/structure/B5432189.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5432192.png)

![5-nitro-6-{2-[3-(2-phenoxyethoxy)phenyl]vinyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5432204.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5432215.png)
![8-nitro-4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one](/img/structure/B5432224.png)


![1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5432237.png)
![ethyl 4-{[(cyclopentylamino)carbonyl]amino}benzoate](/img/structure/B5432238.png)
![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5432242.png)